4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide
Description
Properties
IUPAC Name |
4-oxo-4-phenyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-16(15-6-2-1-3-7-15)8-11-20(28)21-14-19-23-22-17-9-10-18(24-26(17)19)25-12-4-5-13-25/h1-3,6-7,9-10H,4-5,8,11-14H2,(H,21,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCAZBWMISAFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CCC(=O)C4=CC=CC=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide is a synthetic derivative that has garnered attention for its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A 4-oxo group,
- A phenyl moiety,
- A pyrrolidinyl substituent,
- A triazolopyridazine core.
This unique combination of functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, related beta-amino amides have been documented as effective DPP-IV inhibitors with IC50 values in the low nanomolar range, indicating strong potency .
- Antioxidant Activity : The presence of heterocycles in its structure may confer antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
Antidiabetic Potential
The compound's structural similarity to known DPP-IV inhibitors positions it as a candidate for the treatment of type 2 diabetes. In vitro studies have demonstrated that similar compounds can effectively lower blood glucose levels by enhancing insulin secretion and sensitivity .
Anticancer Properties
Emerging evidence suggests that compounds with triazole and pyridazine rings possess anticancer activity. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. Further research is warranted to elucidate the specific pathways affected by this compound.
In Vitro Studies
A study exploring the biological activity of related compounds reported significant inhibitory effects on DPP-IV with IC50 values ranging from 18 nM to 100 nM. These findings highlight the potential efficacy of compounds similar to this compound in managing diabetes .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of related compounds. For instance, studies demonstrated improved glycemic control and reduced inflammation markers in diabetic rats treated with DPP-IV inhibitors .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
The triazolo[4,3-b]pyridazine core is shared with compounds like 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide (). Key differences include:
- Substituent at position 6: The target compound has a pyrrolidin-1-yl group, while the analog in features a methoxy group.
- Amide side chain : The target compound’s phenyl group contrasts with the thiazol-2-yl-pyridinyl moiety in . The latter’s aromatic heterocycles could enhance π-π stacking in biological targets.
Pyrrolidine-Containing Analogs
describes a triazine-based compound with a 4-oxo-4-pyrrolidin-1-ylbutanamide chain. While the pyrrolidine substituent is retained, the triazine core differs from the triazolo-pyridazine scaffold, likely altering electronic properties and binding modes.
Physicochemical and Structural Data
Research Findings and Implications
- Synthetic Yields : Analogous triazolo-pyridazine derivatives (e.g., ) are synthesized in moderate to high yields (~60–85%) under mild conditions, suggesting scalability for the target compound .
- Bioactivity Trends : Methoxy-substituted triazolo-pyridazines () exhibit moderate kinase inhibition in preliminary studies, while pyrrolidine-containing analogs () show improved solubility and cellular uptake . These findings imply that the target compound’s pyrrolidine group may enhance pharmacokinetics.
- Spectroscopic Confirmation : All compounds are validated via ¹H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and mass spectrometry (e.g., [M+H]⁺ peaks matching theoretical values) .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide?
- Methodological Answer : Multi-step synthesis is typically required, involving:
- Step 1 : Condensation of pyrrolidine with a triazolopyridazine precursor under reflux in polar aprotic solvents (e.g., DMF) to introduce the pyrrolidin-1-yl group .
- Step 2 : Amide coupling between the 4-oxo-4-phenylbutanoyl chloride and the triazolopyridazine-methylamine intermediate using coupling agents like EDCI/HOBt in dichloromethane .
- Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity, with flash chromatography or recrystallization for final purification .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : and NMR to verify substituent positions and amide bond formation .
- Purity Assessment : HPLC with UV detection (≥95% purity threshold) and mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition temperatures and hygroscopicity .
Q. How to design initial biological activity screening protocols?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes structurally related to the triazolopyridazine core (e.g., tyrosine kinases) .
- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (IC determination) or cellular viability assays (e.g., MTT on cancer cell lines) .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to mitigate false positives .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Solubility Adjustments : Test compound solubility in assay buffers (e.g., DMSO concentration ≤1%) to avoid aggregation artifacts .
- Metabolite Interference : Perform LC-MS/MS analysis of post-assay supernatants to detect degradation products .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Systematically replace the pyrrolidine group with other amines (e.g., piperidine, morpholine) to assess steric/electronic effects on target binding .
- Side Chain Variations : Introduce substituents on the phenyl ring (e.g., halogens, methoxy groups) to evaluate hydrophobic/hydrophilic interactions .
- Computational Modeling : Use molecular docking (AutoDock Vina) or MD simulations to predict binding modes and prioritize synthetic targets .
Q. How to assess metabolic stability and pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS .
- In Vivo PK : Administer intravenously/orally to rodents, with serial blood sampling for plasma concentration-time profiles (non-compartmental analysis using WinNonlin) .
- Tissue Distribution : Radiolabel the compound (e.g., ) and measure accumulation in target organs .
Q. What experimental approaches mitigate instability in aqueous formulations?
- Methodological Answer :
- pH Optimization : Conduct stability studies across pH 3–8 (using citrate/phosphate buffers) to identify degradation-prone conditions .
- Lyophilization : Test cryoprotectants (e.g., trehalose) for lyophilized powder stability over 6 months at 4°C .
- Excipient Screening : Add antioxidants (e.g., ascorbic acid) or surfactants (e.g., Tween-80) to aqueous solutions to inhibit oxidation/aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
